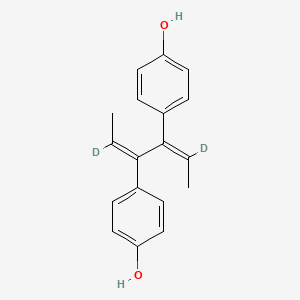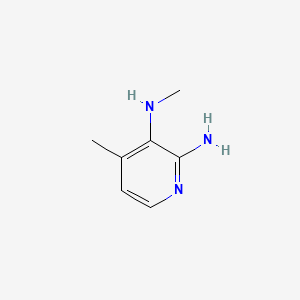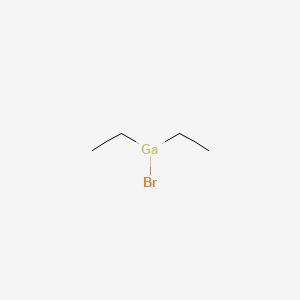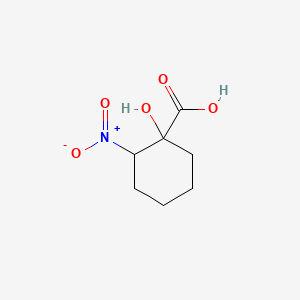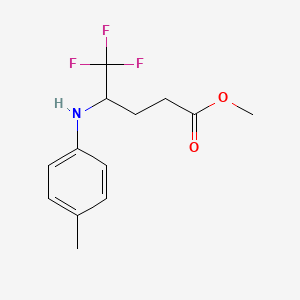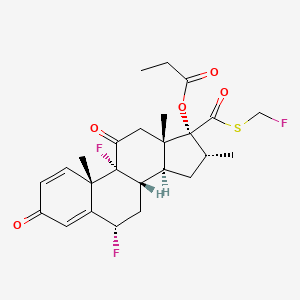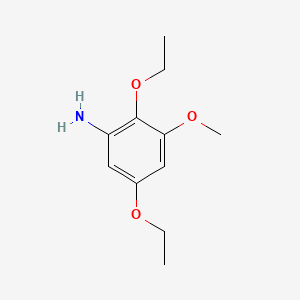
8-O-Benzyl Carmoterol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-Benzyl Carmoterol Hydrochloride is a derivative of carmoterol, a long-acting beta-2 adrenergic agonistThe molecular formula of this compound is C28H31ClN2O4, and it has a molecular weight of 495.01 .
Preparation Methods
The synthesis of 8-O-Benzyl Carmoterol Hydrochloride involves several steps, starting from the basic structure of carmoterol. The synthetic route typically includes the following steps:
Formation of the quinolinone core: This involves the cyclization of appropriate precursors to form the quinolinone structure.
Introduction of the hydroxy and amino groups: These functional groups are introduced through selective reactions, ensuring the correct stereochemistry.
Benzylation: The benzyl group is introduced at the 8th position of the quinolinone core through a benzylation reaction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
8-O-Benzyl Carmoterol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting ketones to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-O-Benzyl Carmoterol Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of beta-2 adrenergic agonists and their derivatives.
Biology: Researchers use this compound to study the effects of beta-2 adrenergic agonists on cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in the treatment of respiratory conditions such as COPD and asthma.
Mechanism of Action
8-O-Benzyl Carmoterol Hydrochloride exerts its effects by acting as a beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the respiratory tract, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, resulting in the relaxation of smooth muscle cells and bronchodilation. This mechanism helps alleviate symptoms of respiratory conditions such as asthma and COPD .
Comparison with Similar Compounds
8-O-Benzyl Carmoterol Hydrochloride can be compared with other beta-2 adrenergic agonists, such as:
Salbutamol: A short-acting beta-2 agonist used for quick relief of asthma symptoms.
Formoterol: A long-acting beta-2 agonist with a faster onset of action compared to carmoterol.
Salmeterol: Another long-acting beta-2 agonist with a slower onset but longer duration of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-2 agonists .
Properties
IUPAC Name |
5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSIRBLJGTWGAY-UFABNHQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740177 |
Source


|
| Record name | 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052689-06-1 |
Source


|
| Record name | 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
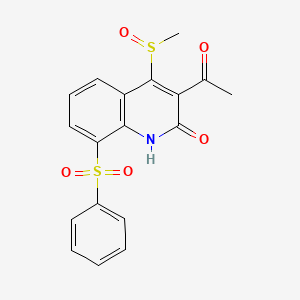

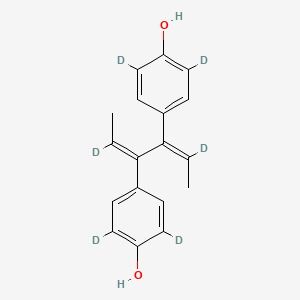
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)
